molecular formula C12H20N2O3Si B12527786 (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine CAS No. 683736-02-9

(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine

Cat. No.: B12527786
CAS No.: 683736-02-9
M. Wt: 268.38 g/mol
InChI Key: AXZCAKBYJANUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is an organosilane compound that features a pyridine ring and a trimethoxysilyl group. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of both pyridine and trimethoxysilyl groups allows for unique chemical reactivity and functionalization possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine typically involves the reaction of 2-pyridinecarboxaldehyde with 3-aminopropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. A common solvent used for this reaction is toluene, and the reaction is often facilitated by the presence of a dehydrating agent such as molecular sieves. The reaction proceeds via the formation of an imine linkage between the aldehyde and amine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine undergoes various types of chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Siloxane-linked polymers or networks.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is used as a precursor for the synthesis of functionalized silanes and siloxanes. These materials have applications in coatings, adhesives, and sealants due to their excellent adhesion properties and chemical resistance.

Biology

In biological research, this compound can be used to modify surfaces for cell culture studies. The trimethoxysilyl group allows for covalent attachment to glass or silicon surfaces, providing a stable and functionalized surface for biological assays.

Medicine

In medicine, the compound’s ability to form stable siloxane bonds makes it useful in the development of biocompatible materials for implants and prosthetics. Additionally, its pyridine moiety can be used for drug delivery systems, where it can interact with specific biological targets.

Industry

In industrial applications, this compound is used in the production of advanced materials such as hybrid organic-inorganic composites. These materials exhibit unique mechanical and thermal properties, making them suitable for use in aerospace, automotive, and construction industries.

Mechanism of Action

The mechanism of action of (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in surface modification and the formation of stable coatings. The pyridine ring can interact with metal ions and other electron-deficient species, making it useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Pyridin-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine: Similar structure but with triethoxysilyl group instead of trimethoxysilyl.

    (E)-1-(Pyridin-2-yl)-N-[3-(dimethoxymethylsilyl)propyl]methanimine: Contains a dimethoxymethylsilyl group.

    (E)-1-(Pyridin-2-yl)-N-[3-(triisopropoxysilyl)propyl]methanimine: Features a triisopropoxysilyl group.

Uniqueness

(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is unique due to its combination of a pyridine ring and a trimethoxysilyl group. This combination allows for versatile chemical reactivity and functionalization, making it suitable for a wide range of applications in different fields. The trimethoxysilyl group provides excellent hydrolytic stability and the ability to form strong siloxane bonds, while the pyridine ring offers coordination capabilities with metal ions.

Properties

CAS No.

683736-02-9

Molecular Formula

C12H20N2O3Si

Molecular Weight

268.38 g/mol

IUPAC Name

1-pyridin-2-yl-N-(3-trimethoxysilylpropyl)methanimine

InChI

InChI=1S/C12H20N2O3Si/c1-15-18(16-2,17-3)10-6-8-13-11-12-7-4-5-9-14-12/h4-5,7,9,11H,6,8,10H2,1-3H3

InChI Key

AXZCAKBYJANUIT-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN=CC1=CC=CC=N1)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.